molecular formula C7H5ClN2O B1349480 2-Chloro-4-methoxynicotinonitrile CAS No. 98645-43-3

2-Chloro-4-methoxynicotinonitrile

Cat. No.: B1349480
CAS No.: 98645-43-3
M. Wt: 168.58 g/mol
InChI Key: MOKUXMQJIYHZCA-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4-methoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with methanol in the presence of a base, such as sodium methoxide . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-methoxynicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-methoxynicotinonitrile can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.

Properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUXMQJIYHZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362982
Record name 2-Chloro-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98645-43-3
Record name 2-Chloro-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98645-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-cyano-4-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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